

# Comparing the basicity of barium hydroxide with other Group II hydroxides.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Barium hydroxide

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## A Comparative Analysis of Basicity Among Group II Hydroxides

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical properties of alkaline earth metal hydroxides is crucial. This guide provides a detailed comparison of the basicity of **barium hydroxide** and its Group II counterparts—beryllium, magnesium, calcium, and strontium hydroxides. The analysis is supported by quantitative data, detailed experimental protocols, and a visual representation of the periodic trend.

The basicity of Group II hydroxides—compounds with the general formula  $M(OH)_2$ —is a key characteristic that dictates their utility in various chemical syntheses and pharmaceutical applications. This property is intrinsically linked to the solubility of these hydroxides in aqueous solutions. A higher solubility leads to a greater concentration of hydroxide ions ( $OH^-$ ) and, consequently, a more basic solution.

## Trend in Basicity of Group II Hydroxides

A clear and consistent trend in basicity is observed as one moves down Group II of the periodic table. The basicity of the hydroxides increases in the following order:



This trend is primarily governed by the interplay of two key thermodynamic factors: the lattice energy of the solid hydroxide and the hydration enthalpy of the gaseous metal cation.

- Lattice Energy:** This is the energy required to break apart the ionic lattice of the solid hydroxide. As the size of the metal cation increases down the group, the electrostatic attraction between the metal cation ( $M^{2+}$ ) and the hydroxide ions ( $OH^{-}$ ) weakens. Consequently, the lattice energy decreases, making it easier for the hydroxide to dissolve.
- Hydration Enthalpy:** This is the energy released when the gaseous metal cations are hydrated by water molecules. Hydration enthalpy also decreases down the group as the ionic radius increases, leading to a lower charge density and weaker ion-dipole interactions with water.

The increase in solubility, and therefore basicity, down the group indicates that the decrease in lattice energy is more significant than the decrease in hydration enthalpy. This results in a more favorable enthalpy of solution for the heavier Group II hydroxides.

## Quantitative Comparison of Basicity

The most direct quantitative measure of the basicity of sparingly soluble hydroxides is their solubility product constant ( $K_{sp}$ ). A higher  $K_{sp}$  value indicates greater solubility and a higher concentration of hydroxide ions at equilibrium, signifying stronger basicity.

Hydroxide	Formula	Solubility Product Constant ( $K_{sp}$ ) at 25°C
Beryllium Hydroxide	$Be(OH)_2$	$6.9 \times 10^{-22}$ <a href="#">[1]</a>
Magnesium Hydroxide	$Mg(OH)_2$	$5.61 \times 10^{-12}$ <a href="#">[2]</a>
Calcium Hydroxide	$Ca(OH)_2$	$5.5 \times 10^{-6}$ <a href="#">[1]</a>
Strontium Hydroxide	$Sr(OH)_2$	$3.2 \times 10^{-4}$ <a href="#">[3]</a>
Barium Hydroxide	$Ba(OH)_2$	$5.0 \times 10^{-3}$ <a href="#">[1]</a>

Note: The  $K_{sp}$  values can vary slightly between different sources.

As the data in the table clearly illustrates, the  $K_{sp}$  value increases by several orders of magnitude from beryllium hydroxide to **barium hydroxide**, confirming the trend of increasing basicity down the group. **Barium hydroxide** is the most soluble and, therefore, the strongest base among the Group II hydroxides.

## Experimental Determination of Basicity

The basicity of Group II hydroxides can be determined experimentally through several methods. Below are detailed protocols for two common approaches: pH measurement of saturated solutions and acid-base titration.

### Experimental Protocol 1: pH Measurement of Saturated Solutions

**Objective:** To determine the pH of saturated solutions of Group II hydroxides and correlate it with their basicity.

**Materials:**

- Samples of  $\text{Be}(\text{OH})_2$ ,  $\text{Mg}(\text{OH})_2$ ,  $\text{Ca}(\text{OH})_2$ ,  $\text{Sr}(\text{OH})_2$ , and  $\text{Ba}(\text{OH})_2$
- Distilled or deionized water
- A series of 250 mL Erlenmeyer flasks
- Magnetic stirrer and stir bars
- Filtration apparatus (funnel, filter paper)
- Calibrated pH meter and electrode
- Standard buffer solutions (pH 4, 7, and 10) for pH meter calibration

**Procedure:**

- Preparation of Saturated Solutions:

- For each hydroxide, add an excess amount of the solid to a separate Erlenmeyer flask containing 100 mL of distilled water.
- Stir the mixtures vigorously using a magnetic stirrer for a prolonged period (e.g., 1-2 hours) to ensure that equilibrium is reached and the solutions are saturated.
- Filtration:
  - Allow the undissolved solid in each flask to settle.
  - Carefully filter each solution to remove the excess solid hydroxide, collecting the clear filtrate (the saturated solution).
- pH Measurement:
  - Calibrate the pH meter using the standard buffer solutions.
  - Measure the pH of each of the filtered saturated solutions. Record the temperature at which the measurements are taken.
  - Rinse the pH electrode with distilled water and gently dry it between measurements of different solutions.
- Data Analysis:
  - The measured pH values will directly indicate the basicity of the saturated solutions. A higher pH corresponds to a higher concentration of hydroxide ions and thus a stronger base.

## Experimental Protocol 2: Acid-Base Titration

Objective: To determine the concentration of hydroxide ions in a saturated solution of a Group II hydroxide by titrating it with a standardized strong acid.

Materials:

- Saturated solution of a Group II hydroxide (e.g.,  $\text{Ca}(\text{OH})_2$ ,  $\text{Sr}(\text{OH})_2$ , or  $\text{Ba}(\text{OH})_2$ ) prepared as in Protocol 1.

- Standardized solution of a strong acid (e.g., 0.01 M Hydrochloric Acid, HCl).
- Burette, pipette (25 mL), and conical flasks.
- Phenolphthalein indicator.
- Burette stand and clamp.
- White tile.

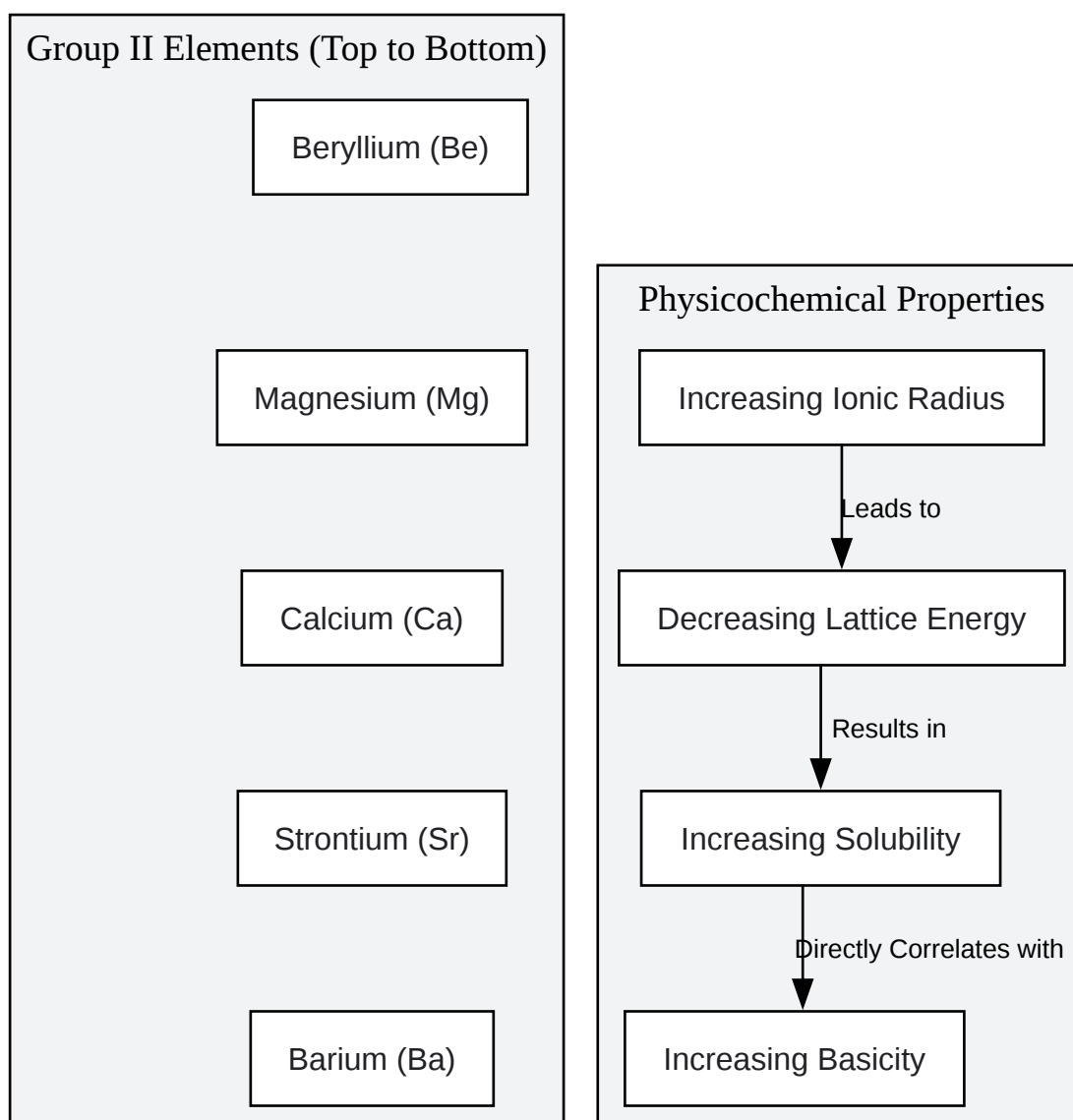
Procedure:

- Preparation for Titration:
  - Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
  - Pipette 25 mL of the clear, saturated hydroxide solution into a conical flask.
  - Add 2-3 drops of phenolphthalein indicator to the conical flask. The solution should turn pink, indicating its basic nature.
- Titration:
  - Place the conical flask on a white tile under the burette to clearly observe the color change.
  - Slowly add the HCl solution from the burette to the conical flask while constantly swirling the flask.
  - Continue the titration until the pink color of the solution just disappears. This is the endpoint of the titration.
  - Record the final burette reading.
- Repeat and Calculate:

- Repeat the titration at least two more times to obtain concordant results (volumes of acid used that are within 0.1 mL of each other).
- Calculate the average volume of HCl used.
- Data Analysis:
  - Use the stoichiometry of the neutralization reaction ( $M(OH)_2 + 2HCl \rightarrow MCl_2 + 2H_2O$ ) and the volume and concentration of the HCl solution to calculate the concentration of the hydroxide solution.
  - A higher calculated concentration of the hydroxide solution indicates greater solubility and stronger basicity.

## Visualizing the Trend in Basicity

The logical relationship between the position in Group II, ionic radius, lattice energy, solubility, and basicity can be visualized using the following diagram.



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Caption: Trend in basicity of Group II hydroxides.

## Conclusion

The basicity of Group II hydroxides demonstrates a clear and predictable trend, with **barium hydroxide** being the strongest base in the series. This is a direct consequence of the increasing solubility of the hydroxides as one descends the group, a phenomenon governed by the decreasing lattice energies of the metal hydroxides. For researchers and professionals in fields requiring precise control of pH and reactivity, a thorough understanding of these

principles and the supporting quantitative data is essential for informed decision-making and successful experimental outcomes.

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- To cite this document: BenchChem. [Comparing the basicity of barium hydroxide with other Group II hydroxides.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8815605#comparing-the-basicity-of-barium-hydroxide-with-other-group-ii-hydroxides]

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